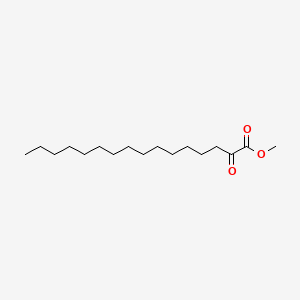

Methyl 2-oxohexadecanoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

55836-30-1 |

|---|---|

Molecular Formula |

C17H32O3 |

Molecular Weight |

284.4 g/mol |

IUPAC Name |

methyl 2-oxohexadecanoate |

InChI |

InChI=1S/C17H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(18)17(19)20-2/h3-15H2,1-2H3 |

InChI Key |

VWRCAQBZONAKSC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC(=O)C(=O)OC |

Origin of Product |

United States |

Discovery, Natural Occurrence, and Isolation Methodologies of Methyl 2 Oxohexadecanoate

Synthetic Methodologies

Several methods have been reported for the synthesis of Methyl 2-oxohexadecanoate and other α-keto esters.

Oxidation of α-Hydroxy Esters: A common laboratory-scale synthesis involves the oxidation of the corresponding α-hydroxy ester, methyl 2-hydroxyhexadecanoate. escholarship.org

Esterification: The direct esterification of 2-oxohexadecanoic acid with methanol (B129727) in the presence of an acid catalyst can also yield the desired product. vulcanchem.com

Oxidative Esterification: More broadly, α-keto esters can be synthesized through the oxidative esterification of various precursors, including acetophenones and alcohols. organic-chemistry.org For example, copper-catalyzed aerobic oxidative esterification of acetophenones with alcohols provides a range of α-ketoesters. organic-chemistry.org

From Malonates: A multi-step process starting from malonate can be used, involving alkylation, oximation, and then carbonylation to produce the α-keto ester. google.com

Occurrence in Fungal Metabolites (e.g., Cordyceps militaris extracts)

Key Chemical Reactions

The reactivity of this compound is characteristic of α-keto esters.

Reduction: The ketone group can be reduced to a secondary alcohol. For instance, yeast reduction of α-keto esters can produce chiral α-hydroxy esters, with the stereochemical outcome influenced by the reaction solvent (water vs. benzene). kyoto-u.ac.jp

Michael Addition: As an electrophile, it can participate in Michael addition reactions. For example, the reaction of 2-tridecanone (B165437) with a silylated malonate in the presence of pyrrolidine (B122466) and trifluoroacetic acid yielded a functionalized hexadecanoate (B85987) derivative. hbni.ac.in

Hydrolysis: The ester group can be hydrolyzed under basic conditions. For example, using aqueous cesium carbonate in methanol can convert this compound to 2-oxohexadecanoic acid. escholarship.org

Spectroscopic and Chromatographic Data

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (200 MHz, CDCl₃): δ 3.85 (s, 3H), 2.82 (t, J = 7.2 Hz, 2H), 1.70–1.51 (m, 2H), 1.37–1.16 (m, 22H), 0.86 (t, J = 7.0 Hz, 3H). escholarship.org

¹³C NMR (50 MHz, CDCl₃): δ 194.3, 161.5, 52.8, 39.3, 31.9, 29.6, 29.5, 29.4, 29.3, 29.2, 28.9, 22.9, 22.6, 14.1. escholarship.org

Mass Spectrometry (MS):

Electrospray Ionization (ESI): [M + NH₄]⁺ calculated for C₁₇H₃₂O₃ is 302.3; found at 302.361. escholarship.org

Chromatographic Data

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary technique for identifying this compound in complex mixtures. It has been used to detect this compound in dingo scat and in extracts from the brown algae Hormophysa cuneiformis. publish.csiro.aujcu.cz The chromatographic separation is typically achieved on a non-polar capillary column. publish.csiro.au

Retention Index (RI): The Kovats retention index is a useful parameter for compound identification in GC. For the trimethylsilyl (B98337) (TMS) derivative of the related compound, methyl 2-hydroxyhexadecanoate, a normal alkane RI of 2124 and 2126 has been reported on an SE-30 packed column. nist.gov

Chemical Synthesis and Derivatization Strategies for Methyl 2 Oxohexadecanoate and Analogues

Synthetic Pathways to 2-Oxoester Functionalities

The construction of the 2-oxoester functional group can be achieved through several reliable synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and compatibility with other functional groups in the molecule.

Synthesis from 2-Hydroxy Acid Precursors

A primary and straightforward method for synthesizing 2-oxoesters involves the oxidation of the corresponding 2-hydroxy acid or 2-hydroxy ester precursors. nih.govresearchgate.net This transformation is a key step in many synthetic sequences.

The general pathway often begins with the conversion of a long-chain aldehyde into a cyanohydrin, which is subsequently hydrolyzed and esterified to yield a 2-hydroxy methyl ester. nih.govresearchgate.net This α-hydroxy ester is the direct precursor to the target α-keto ester. The critical step is the oxidation of the secondary alcohol. A widely used and effective reagent for this purpose is the Dess-Martin periodinane (DMP). nih.govsemanticscholar.org This reagent is known for its mild reaction conditions and high efficiency in oxidizing primary and secondary alcohols to aldehydes and ketones, respectively.

The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) at room temperature. The 2-hydroxy ester is treated with a slight excess of DMP, and the reaction progress is monitored until completion, usually within a few hours. nih.govsemanticscholar.org The workup involves quenching the excess reagent and purifying the resulting 2-oxoester by column chromatography. nih.gov

A representative reaction scheme is shown below:

Step 1: Aldehyde (e.g., pentadecanal) is converted to a 2-hydroxy acid. nih.govresearchgate.net

Step 2: The 2-hydroxy acid is esterified with methanol (B129727) in the presence of an acid catalyst to form the methyl 2-hydroxyester (e.g., methyl 2-hydroxohexadecanoate). nih.govresearchgate.net

Step 3: The methyl 2-hydroxyester is oxidized using Dess-Martin periodinane to yield the final product, methyl 2-oxohexadecanoate. nih.govsemanticscholar.org

| Precursor | Reagent | Product | Reference |

| Methyl 2-hydroxyhexadecanoate | Dess-Martin periodinane | This compound | nih.govsemanticscholar.org |

| 2-Hydroxy Esters | Dess-Martin periodinane | 2-Oxoesters | nih.gov |

General Approaches for Oxo Fatty Acid Methyl Ester Synthesis

One innovative approach involves biocatalysis, utilizing whole-cell systems with engineered enzymes. For instance, a cascade reaction involving a P450 monooxygenase (P450 BM3) and an alcohol dehydrogenase (cpADH5) has been developed for the synthesis of hydroxy or keto fatty acid methyl esters. rwth-aachen.de By engineering these enzymes, their substrate specificity can be altered to efficiently accept fatty acid methyl esters and their hydroxy derivatives, providing a greener and more sustainable synthetic route. rwth-aachen.deresearchgate.net

Another chemical method involves the reaction of phosphoranes, generated from alkyltriphenylphosphonium bromides, with ω-oxo esters to produce methyl alkenoates. rsc.org Additionally, the condensation of aldehydes with ethyl diazoacetate, catalyzed by transition metals like molybdenum(VI) dichloride dioxide or niobium(V) chloride, provides a direct route to β-keto esters, which are structural isomers of the target α-keto esters but represent a key class of oxo fatty acid esters. organic-chemistry.org For the synthesis of methyl 3-oxohexadecanoate, a related β-keto ester, a known procedure involves the reaction of myristoyl chloride with Meldrum's acid in the presence of pyridine, followed by refluxing in methanol. frontiersin.org

| Method | Key Reagents/Catalysts | Product Type | Reference |

| Biocatalytic Cascade | Engineered P450 BM3 & cpADH5 | Hydroxy/Keto Fatty Acid Methyl Esters | rwth-aachen.de |

| Wittig-type Reaction | Phosphoranes, ω-oxo esters | Methyl Alkenoates | rsc.org |

| Condensation | Aldehydes, Ethyl Diazoacetate, Mo(VI) or Nb(V) catalyst | β-Keto Esters | organic-chemistry.org |

| Acylation-Esterification | Myristoyl Chloride, Meldrum's Acid, Methanol | Methyl 3-oxohexadecanoate | frontiersin.org |

Stereoselective Synthesis and Chiral Modifications

The development of stereoselective methods is paramount for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.

Enantio-differentiating Hydrogenation of Beta-Keto Esters as Precursors

While direct asymmetric synthesis of α-keto esters is challenging, a powerful strategy involves the stereoselective synthesis of chiral precursors that can be subsequently converted to the target compounds. Asymmetric hydrogenation of β-keto esters to produce chiral β-hydroxy esters is a well-established and highly efficient method. researchgate.netresearchgate.net These chiral β-hydroxy esters are valuable building blocks.

This transformation is typically achieved using transition metal catalysts complexed with chiral ligands. Ruthenium (Ru) and Iridium (Ir) complexes are among the most effective. researchgate.netrsc.org For example, Ru-based catalysts bearing chiral diphosphine ligands, such as BINAP, can hydrogenate various β-keto esters with excellent enantioselectivity (up to 99.8% ee) and high turnover numbers. researchgate.netlibretexts.org The reaction can be performed under both atmospheric and higher pressures of hydrogen gas. researchgate.net

Similarly, Ir-catalyzed asymmetric hydrogenation using chiral ferrocenyl P,N,N-ligands has been shown to afford β-hydroxy esters in good to excellent enantioselectivities (up to 95% ee). rsc.org Another prominent example is the Noyori-Ikariya catalyst, such as RuCl(p-cymene)[(S,S)-Ts-DPEN], which is highly effective in asymmetric transfer hydrogenation, using sources like formic acid-triethylamine instead of H₂ gas. nih.gov

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Ru(II) / Chiral Diphosphine | β-Keto Esters | Chiral β-Hydroxy Esters | Up to 99.8% | researchgate.netlibretexts.org |

| Ir / Chiral Ferrocenyl P,N,N-ligands | β-Keto Esters | Chiral β-Hydroxy Esters | Up to 95% | rsc.org |

| Rh / (R,S)-Josiphos | Ethyl 3-oxobutanoate | Ethyl (R)-3-hydroxybutanoate | 97% | libretexts.org |

| Noyori-Ikariya Catalyst | α-Methoxyimino-β-keto esters | Chiral α-Methoxyimino-β-hydroxy esters | 98:2 - 99:1 er | nih.gov |

Development of Optically Active Derivatives from Precursors

The synthesis of optically active derivatives from prochiral precursors is a cornerstone of modern asymmetric synthesis. β,γ-Unsaturated α-ketoesters, for example, serve as versatile precursors for a variety of chiral cyclic compounds. nih.gov They can participate in asymmetric 1,4-addition reactions with nucleophiles like nitroalkanes, catalyzed by chiral organocatalysts, to yield products with high enantioselectivity (86–96% ee). nih.gov

Another innovative approach is the stereoselective bioreduction of specifically designed precursors. For example, α-diazo-β-keto esters can be reduced using ketoreductase (KRED) enzymes to produce optically active α-diazo-β-hydroxy esters. mdpi.com This enzymatic reduction proceeds with high conversion rates (60 to >99%) and excellent enantioselectivities (85 to >99% ee), providing valuable chiral building blocks for further synthesis. mdpi.com The choice of enzyme allows for the selective production of either the (R) or (S) enantiomer. mdpi.com These chiral hydroxy esters can then be oxidized to the corresponding chiral α-keto esters.

Advanced Synthetic Methodologies and Chemical Transformations

Modern organic synthesis continually seeks more efficient, sustainable, and versatile methods. For the synthesis of α-keto esters and their derivatives, several advanced methodologies have been developed. These include novel catalytic systems and multi-step one-pot reactions.

Advanced catalytic methods offer mild and efficient alternatives to classical stoichiometric reactions. For instance, a chiral scandium(III) N,N'-dioxide complex can catalyze the enantioselective homologation of ketones with α-diazo esters to generate optically active β-keto esters containing an all-carbon quaternary center. organic-chemistry.org Furthermore, silver(I)-oxide promotion followed by a DMAP-catalyzed rearrangement enables a one-pot reaction between carboxylic acids and ynol ethers to furnish β-keto esters under mild conditions. organic-chemistry.org

The concept of using β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis opens up numerous possibilities for creating complex chiral molecules through various [2+n] and [3+n] annulation reactions. nih.gov These precursors can react with dinucleophiles to form chiral cyclic compounds with high stereoselectivity. nih.gov Additionally, photocatalyst-free coupling reactions of β-ketothioamides with α-diazo compounds have been reported to produce functionalized thiazolines, demonstrating a sustainable and atom-economical approach to heterocyclic synthesis. chim.it These advanced transformations highlight the broad utility of oxoester synthons in constructing diverse and complex molecular architectures.

Exploration of New Reaction Pathways for Ketone Formation (e.g., Ketonization of Fatty Acid Methyl Esters)

The synthesis of β-keto esters, such as this compound, from fatty acid methyl esters (FAMEs) represents a significant value-addition to bio-derived feedstocks. While the term "ketonization" often refers to the catalytic coupling of two carboxylic acid or ester molecules to form a symmetrical ketone (e.g., palmitone from methyl palmitate), alternative pathways are required to introduce a ketone functional group at the C-2 (α-carbon) or C-3 (β-carbon) position of the ester chain. researchgate.netrsc.orgnih.gov The formation of this compound, a β-keto ester, can be achieved through reaction pathways like the Claisen condensation or by drawing inspiration from biological α-oxidation processes.

One of the most direct and established methods for synthesizing β-keto esters is the Claisen condensation. wikipedia.org This reaction involves the base-catalyzed self-condensation of two ester molecules. uomustansiriyah.edu.iqaskthenerd.com In the context of producing this compound, methyl hexadecanoate (B85987) would serve as the starting material. The mechanism proceeds via the deprotonation of the α-carbon of one ester molecule by a strong base to form a nucleophilic enolate. organicchemistrytutor.com This enolate then attacks the electrophilic carbonyl carbon of a second ester molecule. Subsequent elimination of the alkoxy group (methoxide in this case) yields the β-keto ester. masterorganicchemistry.com A stoichiometric amount of base is necessary because the resulting β-keto ester is more acidic than the starting alcohol, and the final deprotonation step drives the reaction to completion. wikipedia.org

Table 1: Reaction Parameters for Claisen Condensation of Esters

| Parameter | Description | Examples |

| Starting Ester | An ester with at least one α-hydrogen. For the target compound, this would be Methyl hexadecanoate. | Ethyl acetate (B1210297), Ethyl propanoate, Methyl hexadecanoate |

| Base | A strong, non-nucleophilic base is required. The corresponding alkoxide of the ester is often used to avoid transesterification. | Sodium ethoxide (NaOEt), Sodium methoxide (B1231860) (NaOMe), Lithium diisopropylamide (LDA) |

| Solvent | Typically the corresponding alcohol or an aprotic solvent. | Ethanol, Methanol, Tetrahydrofuran (THF) |

| Final Step | Acidification of the reaction mixture to neutralize the base and protonate the enolate product. | Aqueous acid (e.g., H₂SO₄, HCl) |

Another relevant pathway for ketone formation at the α-position is α-oxidation. This is a biological process primarily for the metabolism of branched-chain fatty acids like phytanic acid (3,7,11,15-tetramethylhexadecanoic acid), which cannot be processed by the typical β-oxidation pathway due to the methyl group at the β-carbon. libretexts.orgnepjol.infocore.ac.uk The α-oxidation pathway involves the removal of a single carbon from the carboxyl end. The initial step, catalyzed by phytanoyl-CoA hydroxylase, introduces a hydroxyl group at the α-carbon. nepjol.info This 2-hydroxy intermediate is then oxidatively decarboxylated. While this biological pathway leads to a shortened fatty acid, the initial hydroxylation step provides a blueprint for synthetic strategies aimed at oxidizing the α-carbon of a fatty acid ester to generate a 2-oxo derivative.

Derivatization for Spectroscopic Analysis or Modified Reactivity (e.g., Trimethylsilyl (B98337) Derivatives)

Chemical derivatization is a critical technique used to modify a compound's properties for specific applications, such as enhancing volatility for gas chromatography (GC) analysis or altering its chemical reactivity for subsequent synthetic steps. jfda-online.com For β-keto esters like this compound, derivatization to form trimethylsilyl (TMS) derivatives is a common and effective strategy. gcms.cz

This compound exists in a tautomeric equilibrium between its keto and enol forms. The enol form possesses a hydroxyl group, which is a prime target for silylation. wikipedia.org Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of trimethylchlorosilane (TMCS) and a base are used to replace the active proton of the enol's hydroxyl group with a TMS group, -Si(CH₃)₃. gcms.cz This reaction forms a trimethylsilyl enol ether, which is significantly more volatile and thermally stable than the original β-keto ester. wordpress.com These properties are highly advantageous for GC-MS analysis, as they lead to sharper peaks, reduced column adsorption, and improved separation. nih.gov

Table 2: Common Reagents for Trimethylsilyl Derivatization

| Reagent | Abbreviation | Characteristics & Use |

| N,O-bis(trimethylsilyl)acetamide | BSA | Reacts with alcohols, phenols, and carboxylic acids. By-products are relatively non-volatile. |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | More reactive than BSA. Its by-products are highly volatile, making it excellent for trace analysis as they do not interfere with chromatograms. gcms.cz |

| Trimethylchlorosilane | TMCS | Often used as a catalyst with other silylating agents like BSTFA or BSA to increase their reactivity, especially for hindered hydroxyl groups. gcms.cz |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | A powerful silylating agent with volatile by-products, suitable for a wide range of compounds. |

Beyond analytical applications, the formation of silyl (B83357) enol ethers is a powerful tool in synthetic organic chemistry for modifying reactivity. Silyl enol ethers are stable, isolable intermediates that can act as specific enolate equivalents. wikipedia.org They can be used in various carbon-carbon bond-forming reactions, such as palladium-catalyzed α-arylation, where they offer a controlled way to introduce substituents at the α-carbon under conditions that might be incompatible with free enolates. pitt.edu This strategy allows for the trapping of a specific enolate (kinetic vs. thermodynamic), which can then be isolated and used in subsequent reactions under milder, more controlled conditions. reddit.com This dual utility in both enhancing analytical detection and enabling new synthetic transformations makes silyl derivatization a cornerstone strategy for the study and use of compounds like this compound.

Biochemical Roles and Enzymatic Interaction Studies of Methyl 2 Oxohexadecanoate

Investigation of Biochemical Pathways Involving Methyl 2-oxohexadecanoate

Identification as Metabolic Intermediates in Organisms

This compound has been identified as a metabolic intermediate in certain organisms. For instance, it has been found distributed in various fractions of the medicinal fungus Cordyceps militaris. mdpi.comsemanticscholar.org 2-oxocarboxylic acids, the class of molecules to which this compound belongs, are fundamental to numerous metabolic pathways, including the tricarboxylic acid cycle and amino acid synthesis. researchgate.net These compounds, such as oxalacetic acid, are integral to processes like gluconeogenesis, the urea (B33335) cycle, and fatty acid synthesis in animals and plants. hmdb.ca

Relationship to Fatty Acid Metabolism

The structure of this compound inherently links it to fatty acid metabolism. It is considered a model compound for studying β-oxidation pathways, the primary mechanism for breaking down fatty acids to produce energy. vulcanchem.com In the yeast Saccharomyces cerevisiae, fatty acid metabolism involves the synthesis of fatty acids from acetyl-CoA and their subsequent breakdown through β-oxidation when carbon sources are low. frontiersin.org The presence of an oxo group in a fatty acid ester, as seen in this compound, influences its chemical properties and potential interactions within metabolic pathways. aocs.org Research suggests that compounds with keto groups can modulate various metabolic processes, which may have implications in health and disease.

Enzyme Inhibition and Modulatory Activities

Potent and Selective Inhibition of Cytosolic Group IVA Phospholipase A2 (GIVA cPLA2)

A significant area of research has focused on the inhibitory effects of 2-oxoesters, including derivatives structurally related to this compound, on cytosolic Group IVA phospholipase A2 (GIVA cPLA2). escholarship.org GIVA cPLA2 is a critical enzyme in the inflammatory process, as it preferentially hydrolyzes arachidonic acid from phospholipids, initiating the production of various lipid mediators of inflammation. escholarship.orgmdpi.com

While this compound itself is a weak inhibitor of GIVA cPLA2, modifications to the 2-oxoester structure can lead to highly potent and selective inhibitors. escholarship.orgnih.gov For instance, the addition of a free carboxyl group to a long aliphatic chain on the 2-oxoester backbone significantly enhances inhibitory potency against GIVA cPLA2. escholarship.orgnih.gov This has led to the development of a novel class of GIVA cPLA2 inhibitors based on the 2-oxoester functionality. escholarship.org Other related compounds, such as 2-oxoamides, have also been developed as potent inhibitors of this enzyme. escholarship.orgnih.gov

Mechanistic Insights into Enzyme-Ligand Interactions (e.g., Proposed Interaction with Arg-200 Residue)

Docking studies have provided insights into how these 2-oxoester inhibitors interact with the active site of GIVA cPLA2. escholarship.orgnih.gov A key proposed interaction involves the free carboxyl group of the inhibitor with the Arg-200 residue in the enzyme's active site. escholarship.orgnih.gov This arginine residue is believed to be important for stabilizing the phosphate (B84403) group of the natural phospholipid substrate. escholarship.org The oxoester portion of the inhibitor is thought to form hydrogen bonds with the oxyanion hole of the enzyme, specifically with Gly197 and Gly198. escholarship.org The combination of these interactions is thought to be responsible for the high potency of these inhibitors. escholarship.org

Broader Biological Activities and Mechanistic Research

Beyond its role in fatty acid metabolism and enzyme inhibition, research has pointed to other biological activities of this compound and related compounds. It has been investigated for its potential to influence lipid metabolism by interacting with enzymes involved in fatty acid oxidation and to affect cellular signaling pathways associated with inflammation and metabolic disorders. For example, fractions of Cordyceps militaris containing this compound have demonstrated antioxidant and antibacterial properties. mdpi.comsemanticscholar.org Furthermore, potent 2-oxoester inhibitors of GIVA cPLA2 have been shown to decrease the production of prostaglandin (B15479496) D2 in macrophage cell lines, highlighting their anti-inflammatory potential. escholarship.orgnih.gov

Interactive Data Table: Inhibition of GIVA cPLA2 by 2-Oxoester Derivatives

| Compound | Description | XI(50) (mole fraction) | Reference |

| This compound (10e) | Weakly inhibits GIVA cPLA2 | Not reported as potent | escholarship.orgnih.gov |

| 2-oxopalmitic acid (12e) | Weakly and selectively inhibits GIVA cPLA2 | Not reported as potent | escholarship.orgnih.gov |

| Inhibitor 17a (GK161) | Potent inhibitor with a free carboxyl group | 0.00008 | escholarship.orgnih.gov |

| Inhibitor 17f | Potent inhibitor with a biphenyl (B1667301) system and free carboxyl group | 0.000078 | escholarship.org |

Contribution to Antimicrobial Properties in Natural Extracts

While direct studies on the antimicrobial activity of purified this compound are limited, its presence in natural extracts exhibiting antimicrobial properties suggests a potential contribution to this bioactivity. The antimicrobial efficacy of natural extracts is often attributed to a synergistic effect of various compounds, including fatty acid esters. frontiersin.org

A study investigating the bioactive compounds of the medicinal mushroom Cordyceps militaris identified this compound in several fractions of its extract. nih.govsemanticscholar.org The researchers performed antibacterial assays on these fractions against various bacterial strains.

Research Findings from Cordyceps militaris Extract Analysis

The study fractionated a methanolic extract of C. militaris and tested the fractions for antibacterial activity. semanticscholar.org this compound was identified as a component in several of these fractions. nih.govsemanticscholar.org The fractions containing this compound, among others, exhibited varying degrees of inhibitory activity against the tested bacteria.

It is important to note that the observed antimicrobial effects are due to the complex mixture of compounds within each fraction and cannot be solely attributed to this compound. However, the presence of this long-chain keto ester in bioactive fractions warrants further investigation into its specific antimicrobial potential. The general antimicrobial activity of long-chain fatty acid esters is often linked to their ability to disrupt the cell membranes of microorganisms. nih.gov

Table 1: Antibacterial Activity of Cordyceps militaris Fractions Containing this compound

| Fraction | Test Organism | Result |

| CM9 | Bacillus subtilis | Effective antibacterial activity |

| CM9 | Staphylococcus aureus | Effective antibacterial activity |

| CM11 | Bacillus subtilis | Effective antibacterial activity |

| CM11 | Staphylococcus aureus | Effective antibacterial activity |

Data sourced from a study on the xanthine (B1682287) oxidase inhibitory potential, antioxidant, and antibacterial activities of Cordyceps militaris. semanticscholar.org

Role in Chemoecological Interactions (e.g., Volatile Organic Compounds in Canids)

This compound has been identified as a significant volatile organic compound (VOC) in the chemical communication of canids, particularly in distinguishing wild dingoes from domestic dogs. publish.csiro.auresearchgate.net Olfaction is a primary mode of communication in mammals, with VOCs in biological samples like scat and urine conveying information about an individual's reproductive, social, and territorial status. researchgate.netpublish.csiro.au

A comparative study on the volatile organic compounds in the scat of dingoes (Canis lupus dingo) and German Shepherd Dogs (GSDs) revealed distinct chemical profiles. publish.csiro.auresearchgate.net This research provides strong evidence for the role of this compound in chemoecological interactions.

Key Findings from Canid VOC Analysis

The study utilized headspace solid-phase microextraction (HS-SPME) with gas chromatography-mass spectrometry (GC-MS) to analyze the VOCs in scat samples from 14 dingoes and 11 GSDs on a standardized diet. researchgate.net The analysis identified a total of 154 VOCs, with 58 showing significant differences between the two canid types. researchgate.net

Notably, this compound was detected in the scat of dingoes but was absent in the scat of GSDs. publish.csiro.auresearchgate.net This finding suggests that this compound may serve as a dingo-specific chemical marker. The presence of unique VOCs in dingoes is thought to be linked to their wild status and the need for more complex olfactory communication for survival and reproduction compared to domesticated breeds. publish.csiro.aubioone.org

The differences in VOC profiles, including the presence of this compound in dingoes, are hypothesized to be influenced by variations in diet and gut microbiome composition between wild and domesticated canids. publish.csiro.au These chemical signals can play a crucial role in inter- and intra-species communication, such as marking territory and assessing potential mates. publish.csiro.au

Table 2: Presence of this compound in Canid Scat

| Canid Species | Presence of this compound |

| Dingo (Canis lupus dingo) | Present |

| German Shepherd Dog (Canis lupus familiaris) | Absent |

Data based on the characterization of volatile organic compounds in dingo and German Shepherd Dog scat. publish.csiro.auresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 2 Oxohexadecanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of individual protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of Methyl 2-oxohexadecanoate provides key information about the number, type, and connectivity of hydrogen atoms in the molecule. The analysis, typically conducted in a deuterated solvent like chloroform (B151607) (CDCl₃), reveals characteristic signals corresponding to the different proton environments.

A prominent singlet is observed for the methyl ester protons (–OCH₃) at approximately 3.85 ppm. The methylene (B1212753) protons (–CH₂–) adjacent to the ketone group appear as a triplet around 2.82 ppm, with a coupling constant (J) of about 7.2 Hz, indicating their proximity to another methylene group. nih.govescholarship.org A multiplet corresponding to the methylene group at the C-4 position is found between 1.51 and 1.70 ppm. The extensive aliphatic chain, consisting of numerous methylene groups, generates a large, overlapping multiplet signal in the region of 1.16 to 1.37 ppm. nih.govescholarship.org Finally, the terminal methyl group (–CH₃) of the long alkyl chain appears as a triplet at approximately 0.86 ppm, with a coupling constant of 7.0 Hz, which is characteristic of a terminal methyl group coupled to an adjacent methylene group. nih.govescholarship.org

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

|---|---|---|---|

| 3.85 | s | - | –OCH₃ |

| 2.82 | t | 7.2 | –CH₂–C=O |

| 1.51-1.70 | m | - | –CH₂–CH₂–C=O |

| 1.16-1.37 | m | - | –(CH₂)₁₁– |

| 0.86 | t | 7.0 | –CH₂–CH₃ |

s = singlet, t = triplet, m = multiplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the ¹H NMR data, Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon skeleton of this compound. The spectrum displays distinct signals for each unique carbon atom in the molecule.

The carbonyl carbon of the ketone group (C-2) is typically the most downfield signal, appearing around 194.3 ppm. nih.govescholarship.org The ester carbonyl carbon (C-1) resonates at a slightly more upfield position, approximately 161.5 ppm. The methyl ester carbon (–OCH₃) is observed at about 52.8 ppm. The methylene carbon adjacent to the ketone (C-3) has a chemical shift of around 39.3 ppm. The long aliphatic chain carbons produce a cluster of signals in the range of 22.6 to 31.9 ppm, with the specific assignments being 31.9, 29.6, 29.5, 29.4, 29.3, 29.2, and 28.9 ppm. nih.govescholarship.org The terminal methyl carbon of the hexadecanoyl chain appears at approximately 14.1 ppm. nih.govescholarship.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) in ppm | Assignment |

|---|---|

| 194.3 | C-2 (Ketone C=O) |

| 161.5 | C-1 (Ester C=O) |

| 52.8 | –OCH₃ |

| 39.3 | C-3 |

| 31.9 | Aliphatic Chain |

| 29.6 | Aliphatic Chain |

| 29.5 | Aliphatic Chain |

| 29.4 | Aliphatic Chain |

| 29.3 | Aliphatic Chain |

| 29.2 | Aliphatic Chain |

| 28.9 | Aliphatic Chain |

| 22.9 | Aliphatic Chain |

| 22.6 | Aliphatic Chain |

Two-Dimensional NMR Techniques for Complex Structural Analysis

While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning all proton and carbon signals, especially in complex molecules. These techniques reveal correlations between nuclei, confirming the connectivity of the molecular structure. For instance, in the analysis of related complex natural products, 2D NMR methods have been essential for complete structural elucidation. researchgate.net

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, leading to ionization and extensive fragmentation of the molecule. The resulting mass spectrum displays the molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern is characteristic of the compound's structure. While specific EI-MS data for this compound is available, it is often part of larger analytical studies identifying various volatile constituents in complex mixtures. researchgate.nettubitak.gov.tr Gas chromatography coupled with mass spectrometry (GC-MS) is a common method for analyzing such compounds. google.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ or adducts with other cations, such as sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺.

For this compound, ESI-MS analysis often shows an ammonium adduct ion [M+NH₄]⁺. The calculated mass-to-charge ratio (m/z) for the C₁₇H₃₂O₃N⁺ ion is 302.3, which corresponds to the experimentally observed value. nih.govescholarship.org This confirms the molecular formula of the parent compound. High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, further confirming the elemental composition.

Table 3: ESI-MS Data for this compound

| Ion | Calculated m/z | Found m/z |

|---|

Fragmentation Patterns and Structural Information

Mass spectrometry provides critical data for the structural elucidation of this compound by analyzing its fragmentation patterns. The molecular ion peak for this compound (C₁₇H₃₂O₃) is observed at a mass-to-charge ratio (m/z) of 284.4 g/mol . nih.gov

Key fragmentation pathways for esters often involve cleavage at the C-C bond adjacent to the carbonyl group and McLafferty rearrangement. researchgate.netlibretexts.org For methyl hexadecanoate (B85987), a related long-chain methyl ester, characteristic fragments are observed. researchgate.net A significant peak at m/z 74 corresponds to the C₃H₆O₂⁺ fragment resulting from a McLafferty rearrangement. researchgate.net Other observed fragments at m/z 43, 101, and 143 are indicative of the CnH₂n₋₁O₂⁺ ion series, arising from the cleavage of C-C bonds. researchgate.net

While specific fragmentation data for this compound is not detailed in the provided results, the general principles of ester fragmentation can be applied. The presence of the 2-oxo group is expected to influence the fragmentation, potentially leading to characteristic losses. For instance, aldehydes, which also contain a carbonyl group, show fragmentation by losing a hydrogen atom (M-1) or a CHO group (M-29). libretexts.org Similarly, the fragmentation of this compound would likely involve cleavages around the two carbonyl groups and the ester linkage, providing definitive structural information.

Table 1: Predicted Prominent Mass Spectrometry Fragments for this compound

| m/z Value | Predicted Fragment Ion | Origin of Fragment |

| 284 | [C₁₇H₃₂O₃]⁺ | Molecular Ion |

| 253 | [M - OCH₃]⁺ | Loss of the methoxy (B1213986) group |

| 225 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group |

| 74 | [CH₃OC(OH)=CH₂]⁺ | McLafferty rearrangement |

Infrared (IR) and UV-Visible Spectroscopy in Functional Group Analysis

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are instrumental in identifying the functional groups present in this compound. itwreagents.com

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the characteristic vibrational frequencies of bonds within a molecule. itwreagents.com For this compound, the key functional groups are the ester and the ketone. The IR spectrum is expected to show strong absorption bands corresponding to the C=O stretching vibrations of both the ketone and the ester functionalities. Typically, the ketone C=O stretch appears in the region of 1705-1725 cm⁻¹, while the ester C=O stretch is found at a slightly higher frequency, around 1735-1750 cm⁻¹. The C-O stretching of the ester group will also be present, usually in the 1000-1300 cm⁻¹ range.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. itwreagents.com Saturated ketones and esters typically exhibit weak n→π* transitions in the UV region. For this compound, the presence of two carbonyl groups may lead to absorption maxima around 270-300 nm. The exact wavelength and intensity of absorption can be influenced by the solvent environment. researchgate.net

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Functional Group | Expected Absorption Region |

| Infrared (IR) | Ketone C=O Stretch | 1705-1725 cm⁻¹ |

| Infrared (IR) | Ester C=O Stretch | 1735-1750 cm⁻¹ |

| Infrared (IR) | Ester C-O Stretch | 1000-1300 cm⁻¹ |

| UV-Visible (UV-Vis) | Carbonyl n→π* | ~270-300 nm |

Theoretical and Computational Studies for Spectroscopic Predictions and Conformer Analysis

Theoretical and computational methods are powerful tools for predicting spectroscopic properties and analyzing the conformational landscape of molecules like this compound.

Quantum Chemical Calculations for Vibrational Frequencies and Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to predict the vibrational frequencies and electronic structure of this compound. researchgate.netqulacs.org These calculations provide theoretical IR spectra that can be compared with experimental data to confirm structural assignments. researchgate.net By calculating the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, insights into the molecule's reactivity and electronic transitions can be gained. mdpi.com These computational approaches are valuable for understanding the fundamental molecular properties that govern its spectroscopic behavior. mdpi.com

Molecular Dynamics Simulations and Docking Studies for Enzyme Interactions

This compound has been identified as a weak inhibitor of both cytosolic group IVA phospholipase A2 (GIVA cPLA₂) and calcium-independent phospholipase A2 (GVIA iPLA₂). nih.gov Molecular dynamics (MD) simulations and docking studies are crucial for understanding the interactions between this compound and its target enzymes. mdpi.comdiva-portal.org

MD simulations can model the dynamic behavior of the inhibitor within the enzyme's active site, revealing key interactions and conformational changes that occur upon binding. nih.gov Docking studies can predict the preferred binding orientation of this compound within the active site of enzymes like cPLA₂. These studies suggest that the 2-oxoester functionality can interact with the active site serine residue of the enzyme. nih.gov The long aliphatic chain of the molecule also plays a role in its interaction with the enzyme and its translocation to the phospholipid membrane surface. nih.gov

Conformational Analysis and Potential Energy Surfaces

The flexibility of the long alkyl chain in this compound results in a complex conformational landscape. Conformational analysis aims to identify the stable conformers and the energy barriers between them. libretexts.orgucsb.edu This can be achieved by systematically rotating the single bonds in the molecule and calculating the potential energy at each step to generate a potential energy surface. auremn.org.br

For a long-chain molecule, numerous staggered and eclipsed conformations exist. libretexts.org The most stable conformers will have the bulky groups arranged to minimize steric hindrance. libretexts.org Theoretical calculations can determine the geometries and relative energies of these conformers, providing a detailed picture of the molecule's preferred shapes. auremn.org.br Understanding the conformational preferences is essential for comprehending its biological activity, as different conformers may exhibit different binding affinities to enzymes.

Quantitative and Qualitative Analytical Methodologies for Methyl 2 Oxohexadecanoate in Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like Methyl 2-oxohexadecanoate. researchgate.net It combines the superior separation capabilities of gas chromatography with the precise detection and identification power of mass spectrometry. researchgate.net In GC, the sample is vaporized and separated into its components based on their boiling points and interactions with a stationary phase within a capillary column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification. libretexts.org

Headspace Solid Phase Microextraction (HS-SPME-GC/MS) Applications for Volatile Profiling

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is particularly useful for the analysis of volatile organic compounds (VOCs) from solid, liquid, or gaseous samples. chromatographyonline.com In this method, a fused-silica fiber coated with a sorbent material is exposed to the headspace above a sample, where volatile analytes partition onto the fiber. chromatographyonline.com The fiber is then directly introduced into the injector of a gas chromatograph for thermal desorption and subsequent analysis by GC-MS. chromatographyonline.com

This technique has proven effective in the characterization of volatile profiles in diverse matrices. For instance, HS-SPME-GC/MS has been employed to identify VOCs in dingo scat, where this compound was detected as a compound present in dingoes but not in German Shepherd Dogs. publish.csiro.au The method's sensitivity and accuracy make it a valuable tool in chemical ecology and metabolomics research. publish.csiro.au The optimization of HS-SPME parameters, such as extraction time and temperature, is crucial for achieving reliable and reproducible results. For example, in the analysis of truffle volatiles, a study optimized these parameters to effectively discriminate between different truffle species based on their volatile fingerprints. frontiersin.org

Key parameters for a typical HS-SPME-GC/MS analysis include:

| Parameter | Typical Value/Condition | Source |

| Fiber Type | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) | chromatographyonline.com |

| Incubation Temperature | 50°C - 73°C | publish.csiro.aufrontiersin.org |

| Incubation Time | 15 - 45 minutes | publish.csiro.aufrontiersin.org |

| Extraction Time | 40 - 45 minutes | publish.csiro.aufrontiersin.org |

| GC Column | Semistandard non-polar (e.g., Agilent J&W VF-5ms) | publish.csiro.au |

| Carrier Gas | Helium | publish.csiro.au |

| Ionization Mode | Electron Impact (EI) at 70 eV | publish.csiro.au |

Optimized GC-MS Methods for Complex Mixture Analysis

The analysis of complex mixtures containing numerous components requires optimized GC-MS methods to ensure adequate separation and accurate identification. Method optimization involves adjusting various parameters, including the GC oven temperature program, carrier gas flow rate, and MS settings. chromatographyonline.com A well-designed temperature program, with specific ramps and holds, is essential for separating compounds with a wide range of boiling points. publish.csiro.aunih.gov

For instance, in the analysis of n-hexane extracts of Hibiscus micranthus, a temperature program starting at 120°C and ramping up to 250°C was used to separate a complex mixture of constituents. asianpubs.org Similarly, the analysis of citrus leaf volatiles utilized a static headspace GC-MS method with an optimized temperature program to identify 83 different volatile metabolites. nih.gov The choice of a low-bleed capillary column, often designated as "MS," is also critical to minimize background noise and improve detection limits. chromatographyonline.com

Comparison of GC-FID and GC-MS for Fatty Acid Methyl Ester Quantification

While GC-MS is invaluable for qualitative analysis due to its ability to provide structural information, Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantification of fatty acid methyl esters (FAMEs). nih.govscioninstruments.com The FID detector is known for its high sensitivity, wide linear range, and uniform response to hydrocarbons, making it well-suited for accurate quantification. nih.gov

However, GC-MS offers advantages in selectivity and the ability to confirm analyte identity, which is particularly beneficial when analyzing complex biological samples where co-elution of compounds can occur. nih.govsicb.org Studies comparing the two techniques have shown that the quantitative performance of GC-MS is often comparable to that of GC-FID. nih.gov For applications requiring very low limits of quantification or where regulatory requirements may become more stringent, GC-MS is often the preferred method. scioninstruments.com The combination of both techniques can be powerful, with GC-FID used for routine quantification and GC-MS for identification and confirmation of unknown peaks. sicb.org

A comparative study on FAME analysis in olive oil highlighted the following points:

| Feature | GC-FID | GC-MS | Source |

| Cost | Cheaper | More expensive | scioninstruments.com |

| Analyte Identification | More difficult, relies on retention time matching | Easier, uses mass spectral libraries | scioninstruments.com |

| Limit of Quantification (LOQ) | Suitable for most applications | Lower LOQs, better for trace analysis | scioninstruments.com |

| Regulatory Compliance | Meets current requirements for many applications | Good alternative if lower detection limits are required | scioninstruments.com |

High-Performance Liquid Chromatography (HPLC) Techniques

High-performance liquid chromatography (HPLC) is another key analytical technique for the analysis of FAMEs, including this compound. HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. It is particularly useful for the analysis of less volatile or thermally labile compounds that are not suitable for GC analysis.

Integration with Mass Spectrometry (HPLC-MS/MS) for Complex Biological Samples

For the analysis of complex biological samples, the coupling of HPLC with tandem mass spectrometry (HPLC-MS/MS) provides a highly sensitive and selective analytical platform. nih.govorganomation.com This technique is essential for identifying and quantifying metabolites in intricate matrices like blood, urine, and tissue extracts. nih.govorganomation.com The initial HPLC separation reduces the complexity of the sample before it enters the mass spectrometer, minimizing matrix effects and improving the accuracy of quantification. nih.gov

In HPLC-MS/MS, the precursor ion corresponding to the analyte of interest is selected in the first mass spectrometer, fragmented, and the resulting product ions are detected in the second mass spectrometer. This process, known as multiple reaction monitoring (MRM), significantly enhances specificity and sensitivity. researchgate.net Derivatization of analytes can also be employed to improve their ionization efficiency and chromatographic behavior in LC-MS analysis. mdpi.com The application of HPLC-MS/MS is crucial in fields like metabolomics for biomarker discovery and in forensic analysis for the detection of various substances in biological samples. organomation.com

Method Development and Validation in Analytical Chemistry Research

The development and validation of analytical methods are fundamental to ensure the reliability, consistency, and accuracy of experimental data. For a compound like this compound, this process involves establishing a clear protocol for sample preparation, chromatographic separation, and detection, followed by a rigorous assessment of the method's performance characteristics. researchgate.netresearchgate.net

Sample preparation for the analysis of fatty acid derivatives often involves an initial extraction of lipids from the sample matrix, followed by a derivatization step. nih.govgcms.cz In the case of analyzing for this compound, if it is not already in its methyl ester form, a transesterification reaction is typically employed to convert fatty acids and their esters into their corresponding FAMEs. nih.govnrel.gov This process enhances the volatility of the analytes, making them amenable to GC analysis. nih.govgcms.cz

Method validation for quantitative analysis is guided by international standards, such as those from the International Council for Harmonisation (ICH) and the United States Food and Drug Administration (FDA), which outline the necessary parameters to be evaluated. researchgate.neteurl-pesticides.eu

A comprehensive validation of an analytical method for this compound would involve assessing its sensitivity, linearity, and reproducibility.

Sensitivity is typically defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. scioninstruments.comiosrphr.org For FAMEs analyzed by GC-MS, the LOD can be in the range of picograms on-column, demonstrating the high sensitivity of the technique. researchgate.net

Linearity establishes the concentration range over which the analytical method provides a response that is directly proportional to the concentration of the analyte. jmb.or.kr This is determined by analyzing a series of standards of known concentrations and is typically evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1.0. nih.govcreative-proteomics.com For the analysis of FAMEs, a correlation coefficient of r² > 0.99 is generally considered to indicate good linearity. nih.govscioninstruments.com

Reproducibility , a measure of the method's precision, is assessed by analyzing multiple replicates of a sample under the same operating conditions. It is often expressed as the relative standard deviation (RSD). chromatographyonline.comscielo.br The acceptance criteria for reproducibility can vary depending on the application, but for many quantitative methods, an RSD of less than 15-20% is considered acceptable. eurl-pesticides.eu

Below is a table with representative validation parameters for the GC-MS analysis of long-chain fatty acid methyl esters, which would be analogous to a method for this compound.

| Validation Parameter | Typical Value/Range | Acceptance Criterion |

|---|---|---|

| Limit of Detection (LOD) | 0.1 - 10 ng/mL | Signal-to-Noise Ratio ≥ 3 |

| Limit of Quantification (LOQ) | 0.5 - 50 ng/mL | Signal-to-Noise Ratio ≥ 10 |

| Linearity (r²) | > 0.99 | r² ≥ 0.99 |

| Intra-day Reproducibility (RSD) | < 10% | RSD ≤ 15% |

| Inter-day Reproducibility (RSD) | < 15% | RSD ≤ 20% |

This table presents typical values for the GC-MS analysis of long-chain fatty acid methyl esters, as specific published data for this compound is limited. The values are based on general performance characteristics reported in the literature for similar compounds.

The use of an internal standard is a critical component of quantitative analytical methods, particularly in chromatography. An internal standard is a compound with similar chemical and physical properties to the analyte of interest, which is added in a known amount to all samples and calibration standards. shimadzu.comtandfonline.com Its purpose is to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the quantification. nrel.govchromatographyonline.com

For the analysis of FAMEs, including this compound, odd-chain fatty acid methyl esters that are not naturally present in the sample are commonly used as internal standards. shimadzu.comaocs.org Examples include methyl tridecanoate (B1259635) (C13:0) or methyl heptadecanoate (C17:0). aocs.org The choice of internal standard should ensure that it does not co-elute with any other components in the sample and exhibits a similar response in the detector. tandfonline.com

Calibration approaches for quantification typically involve creating a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in a series of calibration standards. creative-proteomics.com This multi-level calibration is generally preferred as it provides a more robust assessment of the method's linearity. eurl-pesticides.eu The concentration of an unknown sample is then determined by measuring its peak area ratio and interpolating its concentration from the calibration curve.

The following table outlines common internal standards and calibration strategies used in the quantitative analysis of FAMEs.

| Strategy | Description | Common Examples/Parameters |

|---|---|---|

| Internal Standard Selection | A compound with similar properties to the analyte, not present in the sample. | Methyl tridecanoate (C13:0), Methyl heptadecanoate (C17:0) |

| Calibration Approach | Generation of a calibration curve from a series of standards. | Multi-level calibration (typically 5-7 concentration levels) |

| Quantification | Calculation of analyte concentration based on the peak area ratio to the internal standard and the calibration curve. | Linear or quadratic regression analysis of the calibration curve |

Future Research Trajectories and Interdisciplinary Applications of Methyl 2 Oxohexadecanoate

Elucidation of Undiscovered Biochemical and Biological Roles

Further research is warranted to explore the specific biochemical pathways and biological activities associated with methyl 2-oxohexadecanoate. Its identification alongside other fatty acids in C. militaris fractions that exhibited xanthine (B1682287) oxidase inhibitory and antibacterial activities points towards a potential, yet unconfirmed, role in these functions. mdpi.comnih.gov Understanding its precise contribution will require isolation of the pure compound and subsequent in-depth biological assays.

Novel Applications in Targeted Organic Synthesis and Catalyst Development

The chemical structure of this compound, featuring a keto group and a methyl ester, makes it a valuable intermediate in organic synthesis. The reactivity of the keto group allows for a variety of chemical modifications.

Several synthesis methods for this compound have been established, providing a foundation for its use as a building block. These methods include the esterification of 2-oxohexadecanoic acid with methanol (B129727) in the presence of an acid catalyst, and the oxidation of corresponding precursor molecules. vulcanchem.com Industrial production can be optimized using continuous flow reactors or zeolite catalysts. vulcanchem.com

The potential synthetic applications are broad. For example, it can serve as a precursor for more complex molecules. Its structural similarity to other 2-oxoesters that have shown inhibitory activity against enzymes like cytosolic group IVA phospholipase A2 suggests that derivatives of this compound could be explored for therapeutic purposes. nih.gov Furthermore, the development of chiral catalysts could enable the enantioselective reduction of the keto group, leading to the synthesis of specific stereoisomers for use in pharmaceutical research. scispace.com

Advancements in Analytical Chemistry for Enhanced Detection and Characterization

The detection and characterization of this compound in complex biological and environmental samples rely on sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a primary method for its identification. nih.govpublish.csiro.auasianpubs.orgdergipark.org.tr In a study comparing the volatile organic compounds in dingo and domestic dog scat, headspace solid-phase microextraction (HS-SPME) coupled with GC-MS was used to identify this compound in dingo scat. publish.csiro.au This technique is highly sensitive and accurate for analyzing volatile compounds, even at low concentrations. publish.csiro.au

Further advancements in analytical chemistry could improve the detection limits and structural elucidation of this compound. High-performance liquid chromatography (HPLC), particularly with UV detection, offers an alternative or complementary method for the analysis of fatty acid methyl esters. scielo.br The development of new stationary phases and more sensitive detectors in both GC and HPLC could enhance the separation and quantification of this compound from complex matrices. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) are also crucial for its structural confirmation. nih.govnih.gov

Below is a table summarizing the analytical techniques used for the detection and characterization of this compound:

| Analytical Technique | Application | Reference |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification in various natural extracts and biological samples. | nih.govpublish.csiro.auasianpubs.orgdergipark.org.tr |

| Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS | Analysis of volatile organic compounds in biological samples. | publish.csiro.au |

| High-Performance Liquid Chromatography (HPLC)-UV | Separation and quantification of fatty acid methyl esters. | scielo.br |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | nih.govnih.gov |

Contribution to Chemoecology and Chemical Biology Research

This compound has been identified as a volatile organic compound (VOC) in dingo scat, suggesting a potential role in chemical communication. publish.csiro.au Olfactory cues are fundamental in mammalian interactions, conveying information about territory, reproductive status, and social hierarchy. publish.csiro.au The presence of this compound in dingoes but not in German Shepherds, even on a standardized diet, points to its potential as a species-specific chemical signal. publish.csiro.au

This discovery opens avenues for research in chemoecology, focusing on understanding the ecological significance of this compound. Future studies could investigate its role as a pheromone or allomone, influencing the behavior of other animals, including prey or competing predators. publish.csiro.au Such research could have practical applications in wildlife management and conservation, for instance, in developing lures or repellents.

In the broader context of chemical biology, this compound can be used as a chemical probe to study lipid metabolism and related cellular signaling pathways. Its structural similarity to endogenous lipids allows it to potentially interact with enzymes and receptors involved in these processes.

Integration with Computational Chemistry and Artificial Intelligence for Predictive Modeling

Computational chemistry and artificial intelligence (AI) offer powerful tools to predict the properties and biological activities of chemical compounds like this compound. uhasselt.beriken.jp Density functional theory (DFT) can be employed to calculate its structural and electronic properties, providing insights into its reactivity and potential interactions with biological targets. riken.jp

Predictive modeling can be used to design novel derivatives of this compound with enhanced biological activities. For instance, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of a series of related compounds with their observed biological effects. This information can then be used to predict the activity of new, unsynthesized molecules, thereby guiding synthetic efforts.

The integration of computational methods with experimental data can accelerate the discovery of new applications for this compound. For example, molecular docking studies can predict how the compound might bind to the active site of an enzyme, providing a rationale for its inhibitory activity and suggesting modifications to improve its potency. nih.gov As more experimental data becomes available, machine learning algorithms can be trained to recognize patterns and make increasingly accurate predictions about the compound's behavior in different biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.